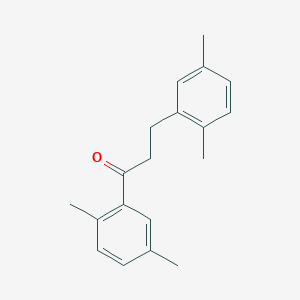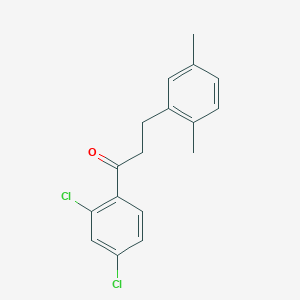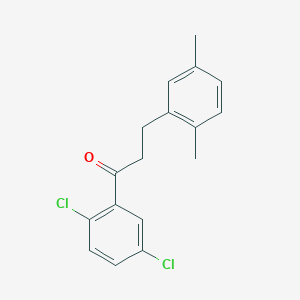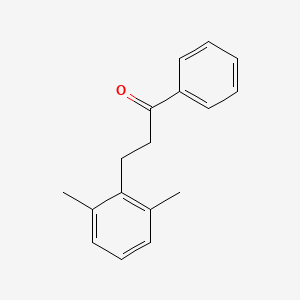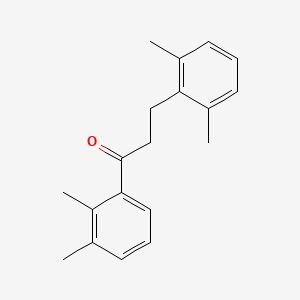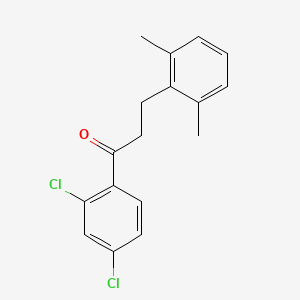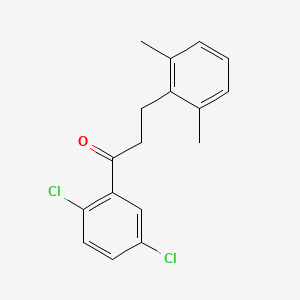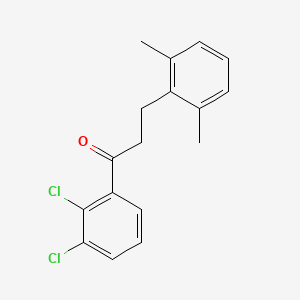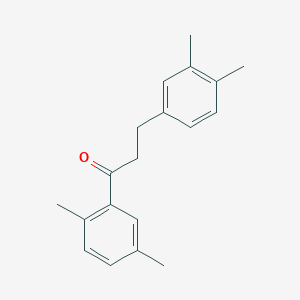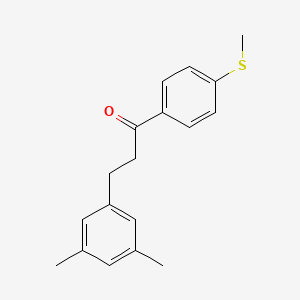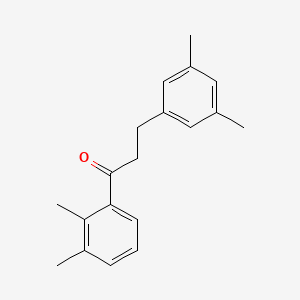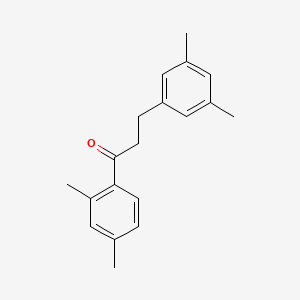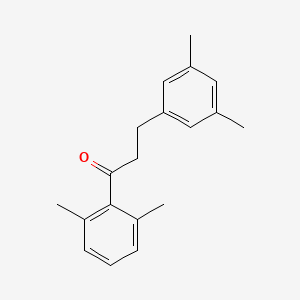
3,6-Dichloro-4-phenylpyridazine
Vue d'ensemble
Description
3,6-Dichloro-4-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry . This compound, with the molecular formula C10H6Cl2N2, features two chlorine atoms and a phenyl group attached to a pyridazine ring, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
The synthesis of 3,6-Dichloro-4-phenylpyridazine typically involves the chlorination of 3,6-dihydroxy pyridazine. One common method includes reacting 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . The reaction is straightforward, offering high purity and yield. Industrial production methods often follow similar protocols, ensuring scalability and consistency in product quality .
Analyse Des Réactions Chimiques
3,6-Dichloro-4-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.
Major products formed from these reactions include substituted pyridazines and more complex heterocyclic compounds .
Applications De Recherche Scientifique
3,6-Dichloro-4-phenylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies exploring the biological activities of pyridazine derivatives, such as their effects on enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The exact mechanism of action of 3,6-Dichloro-4-phenylpyridazine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The presence of chlorine atoms and the phenyl group can enhance its binding affinity and specificity towards these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3,6-Dichloro-4-phenylpyridazine can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: Lacks the phenyl group, making it less versatile in certain synthetic applications.
4,6-Dichloro-3-phenylpyridazine: Similar structure but different substitution pattern, which can affect its reactivity and biological activity.
The unique combination of chlorine atoms and a phenyl group in this compound makes it particularly valuable for synthesizing a wide range of biologically active compounds .
Propriétés
IUPAC Name |
3,6-dichloro-4-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANUHPTLLPFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


